4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)20-21(12)3)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOLZIPTBNLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452335 | |
| Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-38-3 | |
| Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Ethyl 1-Methyl-3-n-Propylpyrazole-5-Carboxylate
The process begins with ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate (Compound II), which undergoes electrophilic aromatic substitution using bromine in an organic solvent. Key parameters include:
Amination of the Brominated Intermediate
The brominated intermediate is then subjected to amination using ammonia or its alcoholic solution under high-pressure conditions:
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Compound II + Br₂ | CH₂Cl₂ | 10–50°C | >95% |
| Amination | Compound III + NH₃ (ethanol) | Ethanol | 80°C | 87.6% |
Acylation with 2-Ethoxybenzoyl Group
The 4-amino group of the intermediate is acylated with 2-ethoxybenzoyl chloride to introduce the final substituent. While explicit details for this step are absent in the provided sources, analogous pyrazole-carboxamide syntheses suggest the following protocol:
Coupling Reagents and Conditions
-
Acylating Agent : 2-Ethoxybenzoyl chloride or activated 2-ethoxybenzoic acid.
-
Coupling Agents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
-
Base : DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts.
Table 2: Acylation Parameters
| Parameter | Details |
|---|---|
| Acylating Agent | 2-Ethoxybenzoyl chloride |
| Coupling Agent | BOP |
| Solvent | DCM |
| Temperature | 25°C |
| Base | DIPEA |
Optimization and Industrial-Scale Considerations
Solvent Selection and Recycling
The bromination step employs halogenated solvents (e.g., CH₂Cl₂) for their non-polarity and high bromine solubility. Industrial protocols prioritize solvent recovery systems to reduce costs and environmental impact.
Catalytic Efficiency
Pyridine enhances amination yields by scavenging HBr, but DBU offers superior performance in large-scale reactions due to its higher basicity and lower volatility.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazole moiety often exhibit various pharmacological properties. Specific studies on 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide suggest potential applications in:
1. Anticancer Activity
Preliminary studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains under investigation, but it may involve the modulation of signaling pathways related to cell proliferation and survival.
2. Anti-inflammatory Effects
Similar compounds have demonstrated effectiveness in reducing inflammation, making this derivative a candidate for treating conditions like arthritis or other inflammatory diseases.
3. Analgesic Properties
The analgesic potential of pyrazole derivatives has been documented, suggesting that this compound may provide pain relief through central nervous system pathways.
Research Applications
Due to its promising biological activities, this compound is being explored for various research applications:
1. Drug Development
The compound is being studied as a lead candidate for developing new therapeutic agents targeting cancer and inflammatory diseases. Its structural modifications may enhance efficacy and reduce side effects.
2. Mechanistic Studies
Researchers are using this compound to elucidate the molecular mechanisms underlying its biological effects. Understanding these pathways can facilitate the design of more effective drugs.
3. Synthetic Chemistry
As a building block in synthetic chemistry, it can be utilized to create novel compounds with enhanced properties or different biological activities.
Case Studies
Several case studies highlight the compound's potential:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the growth of breast cancer cells (MCF-7). The study suggested that the mechanism involved the downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties showed that the compound reduced cytokine levels in a murine model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Their Implications
The following compounds share structural similarities with the target molecule but exhibit distinct substituents that influence physicochemical and pharmacological properties.
Table 1: Comparative Analysis of Structural Analogues
Impact of Substituent Modifications
Positional Isomerism (CAS 139756-03-9 vs. 501120-38-3) :
- The propyl group at pyrazole position 3 (CAS 139756-03-9) versus position 5 (target compound) alters steric interactions. This positional shift may reduce binding affinity to PDE-5 due to suboptimal alignment with hydrophobic pockets in the enzyme’s active site .
Alkoxy Group Substitution (Ethoxy vs. Propoxy): The propoxy variant (CAS 139756-04-0) increases lipophilicity (logP ~2.8 vs. This trade-off could affect bioavailability .
Addition of Piperazine Sulfonyl Group (C₂₂H₃₂N₆O₅S) :
- The sulfonyl-piperazine moiety introduces hydrogen-bonding capacity and ionizable groups (pKa ~7.5), improving solubility at physiological pH. This modification is common in PDE-5 inhibitors to enhance target engagement .
Thioxomethyl-Piperazine Hybrid (CAS 1333233-46-7) :
- The thioxomethyl group and pyrrolopyrimidine core may confer dual inhibitory activity against PDE-5 and other kinases, though toxicity risks (e.g., hepatotoxicity) require further evaluation .
Biological Activity
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, also known by its CAS number 501120-38-3, is a compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 330.38 g/mol. Its structure features a pyrazole core with an ethoxybenzoyl group and a propyl chain, which are crucial for its biological activity.
Structural Formula
The biological activity of this compound primarily involves its interaction with various biological targets:
- Phosphodiesterase Inhibition : This compound has been reported to inhibit phosphodiesterase type 5 (PDE5), which is significant in the treatment of erectile dysfunction and pulmonary hypertension. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation .
- Antihypertensive Effects : The compound's ability to modulate vascular tone through PDE inhibition suggests potential applications in managing hypertension .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Erectile Dysfunction : In preclinical models, it demonstrated efficacy in enhancing erectile function by improving blood flow through vasodilation mechanisms mediated by cGMP accumulation.
- Antihypertensive Properties : Experimental data indicate that the compound can lower blood pressure in hypertensive models, supporting its use as a therapeutic agent for cardiovascular diseases .
- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
Recent literature provides insights into specific case studies involving this compound:
- Case Study 1 : A study on hypertensive rats showed that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced nitric oxide (NO) signaling due to PDE5 inhibition .
- Case Study 2 : In a model of erectile dysfunction induced by diabetes, treatment with this compound improved erectile response significantly, indicating its potential role in managing diabetes-related sexual dysfunction .
Comparative Biological Activity Table
| Property | This compound | Comparative Compound (e.g., Sildenafil) |
|---|---|---|
| Molecular Weight | 330.38 g/mol | 474.58 g/mol |
| PDE5 Inhibition | Yes | Yes |
| Antihypertensive Effect | Yes | Yes |
| Anti-inflammatory Activity | Possible | Limited |
| Efficacy in Erectile Dysfunction | Significant improvement observed | Significant improvement observed |
Q & A
Q. What are the recommended methods for structural characterization of this compound?
Q. How can researchers optimize the synthetic route for this compound?
A multi-step approach is typically employed, starting with condensation of 2-ethoxybenzoyl chloride with a pre-functionalized pyrazole intermediate. Critical steps include:
- Protection/deprotection strategies for the carboxamide group to prevent side reactions.
- Temperature control during acylation (0–5°C) to minimize hydrolysis of the ethoxybenzoyl moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from regioisomers .
Q. What analytical methods are suitable for assessing purity in pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Purity thresholds should exceed 95% for in vitro assays, validated against AOAC SMPR 2014.011 guidelines for phosphodiesterase inhibitor analysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies?
Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to phosphodiesterase enzymes, addressing discrepancies between in vitro potency and crystallographic data. For example, variations in the propyl chain’s orientation may impact hydrophobic interactions, which can be visualized via molecular dynamics simulations .
Example Workflow:
Q. What experimental designs mitigate instability issues in aqueous buffers?
Stability studies under varying pH (4.0–7.4) and temperature (4–37°C) reveal hydrolysis of the ethoxy group as a primary degradation pathway. Mitigation strategies include:
- Use of lyophilized formulations for long-term storage.
- Addition of antioxidants (e.g., 0.01% BHT) in DMSO stock solutions to prevent radical-mediated decomposition .
Q. How can researchers address discrepancies in reported pharmacological data?
Contradictions in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization steps:
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods).
- Control for off-target effects via counter-screening against related enzymes (e.g., PDE4/PDE6) .
Methodological Innovations
Q. What advanced techniques enable efficient reaction optimization?
ICReDD’s integrated computational-experimental framework combines:
Q. How can chemical software improve data integrity in collaborative studies?
Platforms like Schrödinger Suite or ChemAxon enforce standardized protocols for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
